2-Acetamido-3-nitrososulfanylpropanoic acid
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Overview
Description
2-Acetamido-3-nitrososulfanylpropanoic acid is a compound of interest in various scientific fields due to its unique chemical structure and properties. It is known for its potential applications in chemistry, biology, medicine, and industry. The compound’s structure includes an acetamido group, a nitroso group, and a sulfanyl group attached to a propanoic acid backbone, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-acetamido-3-nitrososulfanylpropanoic acid typically involves the reaction of N-acetyl-L-cysteine with nitrous acid. The reaction is carried out in an aqueous solution at a controlled pH, usually around pH 2, which is adjusted using hydrochloric acid. The reaction is performed at room temperature with constant stirring in an ice bath for about 20 minutes .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pH, and reactant concentrations, to achieve higher yields and purity suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions: 2-Acetamido-3-nitrososulfanylpropanoic acid undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitroso group can be reduced to an amino group.
Substitution: The acetamido group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or thiols can be used under mild acidic or basic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Acetamido-3-nitrososulfanylpropanoic acid has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex molecules and as a reagent in various organic reactions.
Industry: It can be used in the production of pharmaceuticals and as an intermediate in the synthesis of other biologically active compounds.
Mechanism of Action
The primary mechanism of action of 2-acetamido-3-nitrososulfanylpropanoic acid involves the release of nitric oxide (NO). Nitric oxide is a crucial signaling molecule in various physiological processes, including vasodilation, neurotransmission, and immune response. The compound releases NO spontaneously at physiological temperatures, which then interacts with molecular targets such as guanylate cyclase, leading to the production of cyclic GMP and subsequent physiological effects .
Comparison with Similar Compounds
N-Acetyl-L-cysteine (NAC): A precursor in the synthesis of 2-acetamido-3-nitrososulfanylpropanoic acid, known for its antioxidant properties.
S-Nitroso-N-acetylcysteine (SNAC): Similar in structure and function, also releases nitric oxide and is used in similar applications.
Uniqueness: this compound is unique due to its combined functional groups, which allow it to participate in a wide range of chemical reactions and release nitric oxide efficiently. This makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C5H8N2O4S |
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Molecular Weight |
192.20 g/mol |
IUPAC Name |
2-acetamido-3-nitrososulfanylpropanoic acid |
InChI |
InChI=1S/C5H8N2O4S/c1-3(8)6-4(5(9)10)2-12-7-11/h4H,2H2,1H3,(H,6,8)(H,9,10) |
InChI Key |
QTJKCQPXTOYYHJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC(CSN=O)C(=O)O |
Origin of Product |
United States |
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